

A Comprehensive Technical Guide to the Solubility of 1-Phenoxyethanol in Organic Solvents

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Compound of Interest

Compound Name: 1-Phenoxyethanol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of **1-Phenoxyethanol** (also known as 2-phenoxyethanol, ethylene glycol monophenyl ether) in a variety of common organic solvents. This document is intended to be a critical resource for professionals in research, scientific, and drug development fields who utilize **1-Phenoxyethanol** in their formulations and require a detailed understanding of its solubility characteristics.

Introduction to 1-Phenoxyethanol

1-Phenoxyethanol is a versatile glycol ether with a faint aromatic odor. It is widely used in the pharmaceutical, cosmetic, and personal care industries as a preservative, solvent, and stabilizer.^{[1][2][3]} Its efficacy in these roles is often intrinsically linked to its solubility in the formulation's solvent system. A comprehensive knowledge of its solubility is therefore paramount for formulation development, ensuring product stability, and optimizing performance.

Qualitative and Quantitative Solubility of 1-Phenoxyethanol

1-Phenoxyethanol exhibits a broad range of solubility in organic solvents, a characteristic attributable to its molecular structure which contains both a polar hydroxyl group and a non-

polar phenyl group. This amphiphilic nature allows it to be miscible with many common organic solvents.

The following table summarizes the available quantitative and qualitative solubility data for **1-Phenoxyethanol** in various organic solvents. It is important to note that for many solvents, **1-Phenoxyethanol** is described as "miscible," indicating that it is soluble in all proportions. In such cases, a specific quantitative value is not applicable.

Solvent	Chemical Class	Qualitative Solubility	Quantitative Solubility (g/100 mL) at 20°C	Citation(s)
Acetone	Ketone	Miscible	Not Applicable	[4] [5]
Ethanol (95-96%)	Alcohol	Miscible	Not Applicable	[4] [5]
Glycerin (Glycerol)	Polyol	Miscible	Not Applicable	[2] [4] [5] [6]
Propylene Glycol	Glycol	Miscible	Not Applicable	[2] [6]
Diethyl Ether	Ether	Soluble	Data not available	[5]
Chloroform	Halogenated Hydrocarbon	Soluble	Data not available	[7]
Isopropyl Palmitate	Ester	Soluble	~3.8 (1 in 26)	[8]
Mineral Oil	Hydrocarbon	Slightly Soluble	~0.7 (1 in 143)	[8]
Peanut Oil	Triglyceride	Slightly Soluble	~2.0 (1 in 50)	[4] [5]
Olive Oil	Triglyceride	Slightly Soluble	Data not available	[4] [5]
Water	Inorganic	Slightly Soluble	~2.4 - 2.7	[1] [9] [10] [11] [12]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of **1-Phenoxyethanol** solubility in an organic solvent, based on the widely used shake-flask method. This protocol is a general guideline and may require optimization based on the specific solvent and available analytical instrumentation.

Materials and Equipment

- **1-Phenoxyethanol** (analytical grade)
- Selected organic solvent (analytical grade)
- Analytical balance
- Glass vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- Syringe filters (solvent-compatible, e.g., PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

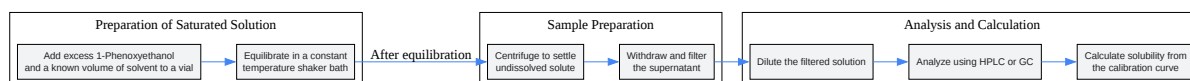
Experimental Procedure

- Preparation of Saturated Solution:
 - Add an excess amount of **1-Phenoxyethanol** to a glass vial.
 - Add a known volume of the organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.

- Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 20°C).
- Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The equilibration time should be determined empirically by sampling at different time points until the concentration of **1-Phenoxyethanol** in the solution remains constant.
- Sample Preparation:
 - After equilibration, allow the vial to stand undisturbed at the set temperature to allow undissolved material to settle.
 - To separate the undissolved solute, centrifuge the vial at a moderate speed.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid material is disturbed.
 - Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining particulate matter.
- Analysis:
 - Accurately dilute the filtered solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
 - Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of **1-Phenoxyethanol**. A pre-established calibration curve of known **1-Phenoxyethanol** concentrations in the specific solvent should be used for quantification.
- Calculation:
 - Calculate the solubility of **1-Phenoxyethanol** in the organic solvent using the following formula: Solubility (g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of **1-Phenoxyethanol** solubility.



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Caption: Experimental workflow for determining **1-Phenoxyethanol** solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of **1-Phenoxyethanol** in various organic solvents, crucial for its effective application in pharmaceutical and cosmetic formulations. While extensive qualitative data confirms its miscibility with many common polar organic solvents, there is a need for more comprehensive quantitative data across a wider range of solvents and temperatures. The provided experimental protocol offers a robust framework for researchers to determine these specific solubility values, thereby enabling more precise and stable formulation development.

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